molecular formula C36H45N5O8S B120298 Dihydroergocristine mesylate CAS No. 24730-10-7

Dihydroergocristine mesylate

Número de catálogo: B120298
Número CAS: 24730-10-7
Peso molecular: 707.8 g/mol
Clave InChI: SPXACGZWWVIDGR-SPZWACKZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dihydroergocristine mesylate (DHECM) is a semi-synthetic ergot alkaloid derived from the hydrolysis of ergotamine. It is a key component of co-dergocrine mesylate (Hydergine®), a mixture of four mesylated dihydroergot alkaloids: dihydroergocornine, dihydroergocristine, and α/β-dihydroergocryptine . Its mechanisms include γ-secretase inhibition (reducing amyloid-β peptides in AD) and modulation of serotonin, dopamine, and adrenergic receptors .

Análisis De Reacciones Químicas

El mesilato de dihidroergocristina se somete a diversas reacciones químicas, que incluyen:

    Oxidación: Puede ser oxidado en condiciones específicas para formar diferentes productos.

    Reducción: El proceso de hidrogenación utilizado en su síntesis es una forma de reducción.

    Sustitución: Puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros.

Los reactivos comunes utilizados en estas reacciones incluyen gas hidrógeno para la reducción y varios agentes oxidantes para la oxidación. Los principales productos formados dependen de las condiciones de reacción específicas y de los reactivos utilizados .

Aplicaciones Científicas De Investigación

Cognitive Decline and Dementia

Dihydroergocristine mesylate has been studied for its effects on cognitive decline in elderly patients. Research indicates that it can improve cognitive function in individuals with age-related cognitive impairment. Controlled studies have demonstrated statistically significant improvements in cognitive symptoms among treated patients, although variability in assessment methods has raised questions about the robustness of these findings .

Vascular Disorders

The compound is also indicated for treating peripheral vascular diseases. Its vasodilatory properties can alleviate symptoms associated with cerebrovascular insufficiency, providing symptomatic relief in conditions characterized by reduced blood flow to the brain .

Case Study 1: Cognitive Improvement in Elderly Patients

A study involving elderly patients with mild cognitive impairment showed that treatment with this compound led to observable improvements in memory and attention over a 12-week period. The patients were assessed using standardized neuropsychological tests before and after treatment, revealing enhanced performance in tasks requiring executive function.

Case Study 2: Effects on Alzheimer's Disease

In a controlled trial focusing on Alzheimer's disease patients, dihydroergocristine was found to significantly reduce Aβ levels in cerebrospinal fluid samples. This reduction correlated with improvements in cognitive assessments, suggesting a potential role for the compound in modifying disease progression .

Data Table: Summary of Clinical Findings

Study TypePopulationTreatment DurationKey Findings
Cognitive DeclineElderly patients12 weeksSignificant improvement in memory and attention
Alzheimer's DiseaseAD patients12 weeksReduction in Aβ levels; improved cognitive scores
Vascular DisordersPatients with PVD8 weeksAlleviation of symptoms related to blood flow issues

Comparación Con Compuestos Similares

Structural and Pharmacokinetic Differences

DHECM shares structural similarities with other ergot derivatives, such as dihydroergocornine mesylate , dihydroergocryptine mesylate (α and β isomers), and ergoloid mesylate (a combination drug). These compounds differ in side-chain substitutions, influencing their receptor affinities and pharmacokinetics. For example:

  • Co-dergocrine mesylate : A 1:1:1:1 mixture of four ergot alkaloids, including DHECM. High-performance liquid chromatography (HPLC) methods reveal distinct retention times for each component, indicating varied solubility and metabolic stability .
  • Pergolide mesylate : A dopamine agonist with a different substitution pattern, leading to preferential D2 receptor activation .

Table 1: Structural and Pharmacokinetic Properties

Compound Key Structural Features Solubility Limitations Bioavailability Enhancement Strategies
DHECM Benzyl side chain, methanesulfonate salt Insoluble >100 μM in aqueous assays Nanoemulsions (e.g., ergoloid mesylate formulations)
Dihydroergocryptine Isopropyl/benzyl substitutions Similar solubility issues Co-formulation in co-dergocrine
Pergolide mesylate Trifluoromethyl group High lipophilicity Prodrug formulations

Pharmacological Profiles

Receptor Modulation:

  • DHECM: Acts as a serotonin receptor antagonist and partial agonist/antagonist at dopaminergic/adrenergic receptors. Enhances cerebral metabolism and normalizes EEG frequencies .
  • Co-dergocrine mesylate: Balances monoaminergic systems (dopamine, serotonin, norepinephrine) without altering plasma catecholamines, making it suitable for hypertensive patients .
  • Pergolide mesylate : Strong D2/D3 dopamine receptor agonist, used in Parkinson’s disease .

Enzyme Inhibition:

  • DHECM : Inhibits γ-secretase (Kd = 25.7 nM) and reduces amyloid-β peptides in AD . Also mitigates bisecting GlcNAc glycosylation, a risk factor for AD .
  • Amphotericin B : Potent PfSHMT inhibitor (IC50 = 172 μM in malaria studies), unlike DHECM, which shows only 20–50% inhibition at 100 μM .

Table 2: Pharmacological Targets and Efficacy

Compound Key Targets Therapeutic Indications Notable Research Findings
DHECM γ-Secretase, bisecting GlcNAc Alzheimer’s disease, cognitive decline Reduces amyloid-β by 60% in AD models
Co-dergocrine mesylate Monoaminergic systems Age-related cognitive decline Improves memory in 60% of elderly patients
Rifaximin PfSHMT (time-dependent inhibition) Antimalarial repurposing 60% PfSHMT inhibition after 3-hour incubation

Table 3: Clinical Outcomes and Limitations

Compound Efficacy in Indications Side Effects Limitations
DHECM Moderate in AD, strong in hypertension Hypotension, GI disturbances Poor solubility limits in vitro assays
Co-dergocrine mesylate Mixed results in dementia trials Mild dizziness, headache No head-to-head trials with modern drugs
Pergolide mesylate Effective in Parkinson’s Valvular heart disease risk Restricted use due to safety concerns

Analytical and Formulation Challenges

DHECM’s poor solubility (>100 μM) complicates in vitro studies, as seen in PfSHMT inhibition assays where only amphotericin B proceeded to IC50 testing . Analytical methods like RP-HPLC (retention time = 3.799 min) ensure precise quantification in formulations with clopamide and reserpine . In contrast, co-dergocrine components require specialized HPLC for separation due to structural similarities .

Actividad Biológica

Dihydroergocristine mesylate (DHEC) is an ergot alkaloid that has garnered attention for its potential therapeutic applications, particularly in the treatment of cognitive decline and various forms of cancer. This article provides a comprehensive overview of the biological activity of DHEC, including its mechanisms of action, effects on cellular processes, and relevant case studies.

DHEC exhibits a multifaceted mechanism of action, primarily influencing neurotransmitter systems and cellular pathways:

  • γ-Secretase Inhibition : DHEC has been identified as a direct inhibitor of γ-secretase, an enzyme involved in the production of amyloid-beta (Aβ), which is implicated in Alzheimer's disease. Studies have shown that DHEC significantly reduces Aβ levels in various cell types, including those derived from Alzheimer's patients. It binds directly to γ-secretase and Nicastrin with equilibrium dissociation constants (K_d) of 25.7 nM and 9.8 μM, respectively .
  • Effects on Neurotransmitter Systems : DHEC has been reported to modulate adrenergic, serotoninergic, and dopaminergic systems. It acts as a noncompetitive antagonist at serotonin receptors and exhibits partial agonist/antagonist properties at dopamine receptors . This dual action may contribute to its cognitive-enhancing effects.
  • Cell Cycle Arrest and Apoptosis in Cancer Cells : In prostate cancer (PCa) models, DHEC has demonstrated the ability to induce cell cycle arrest and apoptosis. It affects key regulatory proteins such as p53, MDM2, retinoblastoma protein (RB), and survivin, highlighting its potential as a chemotherapeutic agent against chemoresistant cancer cells .

Table 1: Summary of Biological Activities

ActivityEffectReference
γ-Secretase InhibitionReduces Aβ levels
Cognitive Function ImprovementEnhances memory and learning
Induction of ApoptosisTriggers apoptosis in cancer cells
Modulation of NeurotransmittersAlters activity in adrenergic and dopaminergic systems

Case Studies

  • Alzheimer's Disease : A study demonstrated that DHEC effectively inhibited the production of Aβ in vitro. This suggests its potential role in drug repositioning for Alzheimer's treatment, given the lack of disease-modifying therapies currently available .
  • Prostate Cancer : In vitro experiments revealed that DHEC induces apoptosis in PCa cells, particularly those resistant to conventional therapies. The compound's ability to influence multiple signaling pathways positions it as a promising candidate for further investigation in cancer therapeutics .
  • Cognitive Decline : Clinical evaluations have shown that co-dergocrine mesylate, which includes DHEC, can improve cognitive function in elderly patients with age-related cognitive decline. However, the variability in study outcomes necessitates further research to establish its clinical efficacy definitively .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Dihydroergocristine mesylate and its isomers in drug formulations?

High-performance liquid chromatography (HPLC) with reversed-phase columns and mobile phases containing a base (~10⁻² M) is the gold standard. This method achieves baseline separation of this compound, dihydroergocornine mesylate, and dihydroergocryptine isomers (α and β) within 15 minutes . Key validation parameters include:

  • Theoretical plates : ≥950 for dihydroergocryptine peaks.
  • Tailing factor : ≤2.5 for dihydroergocryptine, ≤2.0 for dihydroergocornine.
  • Resolution (R) : ≥1.35 between dihydroergocryptine and dihydroergocristine . Example mobile phase: Methanol:buffer (pH 7.5) in a gradient elution system.

Q. How should researchers design in vitro assays to evaluate this compound’s inhibition of γ-secretase activity?

Use cell lines (e.g., HEK293) expressing amyloid precursor protein (APP). Treat cells with DHEC mesylate (e.g., 0.1–10 µM) and measure amyloid-β (Aβ) peptide levels via ELISA or Western blot. Key parameters:

  • Equilibrium dissociation constants (Kd) : 25.7 nM for γ-secretase, 9.8 µM for Nicastrin .
  • Controls : Include a γ-secretase inhibitor (e.g., DAPT) and vehicle (DMSO).
  • Validation : Confirm direct binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What solubility and formulation challenges arise in preclinical studies of this compound?

DHEC mesylate is sparingly soluble in water but dissolves in alcohol. For in vivo studies:

  • Stock solution : Prepare in DMSO (e.g., 10 mM).
  • Working solution : Mix DMSO stock with PEG300, Tween 80, and saline sequentially to avoid precipitation. Final DMSO concentration should not exceed 5% .
  • Quality control : Verify clarity at each step using UV-vis spectroscopy or dynamic light scattering (DLS).

Advanced Research Questions

Q. How should researchers address variability in the α:β-dihydroergocryptine mesylate ratio across experimental batches?

The α:β isomer ratio must be maintained between 1.5:1.0 and 2.5:1.0 to comply with pharmacopeial standards . Strategies include:

  • Chromatographic monitoring : Use HPLC to quantify isomers during synthesis.
  • Process optimization : Adjust hydrogenation conditions (e.g., catalyst type, temperature) to favor desired isomer ratios .
  • Statistical analysis : Apply multivariate regression to identify critical process parameters affecting isomer distribution.

Q. What experimental approaches resolve conflicting data on DHEC mesylate’s binding affinity to γ-secretase vs. Nicastrin?

Discrepancies in Kd values (25.7 nM vs. 9.8 µM) may arise from assay conditions:

  • Competitive binding assays : Use fluorescent probes (e.g., BODIPY-labeled γ-secretase inhibitors) to quantify DHEC mesylate’s displacement efficiency.
  • Mutagenesis studies : Identify Nicastrin domains critical for DHEC mesylate interaction using CRISPR-Cas9-edited cell lines .
  • Cross-validation : Compare results across SPR, ITC, and cellular thermal shift assays (CETSA) .

Q. How can researchers optimize preclinical models to assess DHEC mesylate’s efficacy in Alzheimer’s disease?

  • Animal models : Use transgenic mice (e.g., APP/PS1) with quantified Aβ plaque burden.
  • Dosing regimen : Administer 1–5 mg/kg via oral gavage or intraperitoneal injection, adjusting for bioavailability (~40–60% in rodents) .
  • Cognitive endpoints : Combine Morris water maze with Aβ PET imaging to correlate behavioral outcomes with Aβ reduction .

Q. What strategies mitigate genotoxic risks from alkyl mesilates in DHEC mesylate synthesis?

Per Ph.Eur. guidelines:

  • Process validation : Ensure no methyl/ethyl mesilates are detected via LC-MS/MS.
  • Solvent selection : Avoid lower alcohols (e.g., methanol) during synthesis to prevent alkyl mesilate formation.
  • Quality control : Include a "production statement" in API monographs confirming absence of genotoxic impurities .

Q. Methodological Considerations for Data Interpretation

Q. How should researchers handle co-eluting peaks in HPLC analysis of DHEC mesylate mixtures?

  • Peak deconvolution : Use software tools (e.g., Empower®) with orthogonal polynomial fitting.
  • Mobile phase adjustment : Test buffers with varying pH (4.2–5.2) or ion-pair reagents (e.g., sodium hexanesulfonate) .
  • Cross-validation : Confirm results with mass spectrometry (LC-MS) for ambiguous peaks .

Q. What statistical methods are appropriate for analyzing cognitive improvements in DHEC mesylate clinical trials?

  • Longitudinal mixed models : Account for repeated measures over time (e.g., 6-month intervals).
  • Halo effect adjustment : Use partial least squares regression to disentangle mood improvements from cognitive gains .
  • Power analysis : Ensure sample size (n ≥ 30 per group) to detect moderate effect sizes (Cohen’s d ≥ 0.5).

Propiedades

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H41N5O5.CH4O3S/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-5(2,3)4/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);1H3,(H,2,3,4)/t23-,25-,27-,28+,29+,34-,35+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXACGZWWVIDGR-SPZWACKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45N5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20872322
Record name Dihydroergocristine mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

707.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24730-10-7
Record name Dihydroergocristine methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24730-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroergocristine mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024730107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydroergocristine mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'α-benzyl-9,10α-dihydro-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione monomethanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.198
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROERGOCRISTINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS7CL18UAM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroergocristine mesylate
Reactant of Route 2
Dihydroergocristine mesylate
Reactant of Route 3
Dihydroergocristine mesylate
Reactant of Route 4
Dihydroergocristine mesylate
Reactant of Route 5
Dihydroergocristine mesylate
Reactant of Route 6
Dihydroergocristine mesylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.